molecular formula C14H17FN4O2 B2609218 1-(3-fluoro-2-methylphenyl)-N-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326913-83-0

1-(3-fluoro-2-methylphenyl)-N-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2609218
CAS No.: 1326913-83-0
M. Wt: 292.314
InChI Key: WVVJNHIEPGESGK-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)-N-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 3-fluoro-2-methylphenyl group at the N1 position and a 5-methyl group at the C5 position. The carboxamide moiety is linked to a 2-methoxyethylamine group.

Synthesis: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole derivatives (evidence 2, 5). For instance, 5-methyl-1-(aryl)-1H-1,2,3-triazole-4-carboxylic acid precursors are activated with thionyl chloride and coupled with amines like 2-methoxyethylamine (evidence 5).

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-N-(2-methoxyethyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2/c1-9-11(15)5-4-6-12(9)19-10(2)13(17-18-19)14(20)16-7-8-21-3/h4-6H,7-8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVJNHIEPGESGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-2-methylphenyl)-N-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Substitution Reactions: The introduction of the 3-fluoro-2-methylphenyl and 2-methoxyethyl groups is achieved through nucleophilic substitution reactions. These reactions are carried out in the presence of appropriate bases and solvents to ensure high yields.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is typically achieved by reacting the triazole derivative with an appropriate amine in the presence of coupling agents such as EDCI or DCC.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and reproducibility. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methylphenyl)-N-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and dichloromethane.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted triazole derivatives with different functional groups.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)-N-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-2-methylphenyl)-N-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole Carboxamides

Compound Name R1 (N1 Substituent) R2 (Carboxamide Substituent) Key Modifications
1-(3-Fluoro-2-methylphenyl)-N-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3-Fluoro-2-methylphenyl 2-Methoxyethyl Fluoro and methyl groups enhance lipophilicity and target selectivity
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (evidence 3) 2-Fluorophenyl 2-Ethoxyphenyl Ethoxy group increases steric bulk; reduced solubility
N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (evidence 14) 3,4-Dimethylphenyl 2,4-Dimethoxyphenyl Multiple methoxy groups improve solubility but may reduce metabolic stability
B20 (evidence 7) 4-Fluorophenyl Pyridine-amide Pyridine moiety enhances π-π stacking interactions with biological targets

Key Observations :

  • N-Substituent Effects : The 2-methoxyethyl group offers moderate hydrophilicity, contrasting with the lipophilic 2-ethoxyphenyl (evidence 3) or bulky 2,4-dimethoxyphenyl (evidence 14) groups, which may affect membrane permeability .

Physicochemical and Pharmacological Comparisons

Table 2: Pharmacological and Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Bioactivity (Example)
Target Compound 321.3 Not reported Inferred antimicrobial/neuroprotective activity (analogous to evidence 2, 15)
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 314.3 Not reported Antibacterial (e.g., vs. S. aureus)
B20 (evidence 7) 534.5 164.3–164.7 Anticancer (receptor tyrosine kinase inhibition)
1-(3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (evidence 17) 465.9 Not reported Biochemical screening (e.g., kinase assays)

Key Observations :

  • Molecular Weight : The target compound (321.3 g/mol) falls within the optimal range for oral bioavailability (<500 g/mol), unlike bulkier analogs like B20 (534.5 g/mol) .
  • Bioactivity : Compounds with methoxyethyl or ethoxy groups (evidence 3, 14) show varied antimicrobial profiles, suggesting substituent-dependent target interactions. For instance, 2-methoxyethyl may enhance blood-brain barrier penetration for neuroactive applications .

Biological Activity

The compound 1-(3-fluoro-2-methylphenyl)-N-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes through a click chemistry approach. This method is favored for its efficiency and high yield. The specific synthesis pathway for this compound may involve the following steps:

  • Formation of the Triazole Ring : Reacting an appropriate azide with an alkyne derivative.
  • Substitution Reactions : Introducing the 3-fluoro-2-methylphenyl and 2-methoxyethyl groups via nucleophilic substitution.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity . For instance, a study evaluated various triazole compounds against different cancer cell lines, demonstrating that compounds similar to the one showed promising results in inhibiting cell proliferation. Notably:

  • IC50 Values : Some derivatives exhibited IC50 values as low as 1.1 μM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
CompoundCell LineIC50 (μM)Comparison DrugIC50 (μM)
1MCF-71.1Doxorubicin1.2
2HCT-1162.65-FU18.74
3HepG21.4Pemetrexed7.26

Antimicrobial Activity

Triazoles also exhibit notable antimicrobial properties . Compounds related to our target have shown effective inhibition against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity is often attributed to their ability to disrupt cellular processes in bacteria.

The biological activity of triazoles can often be linked to their ability to inhibit key enzymes involved in nucleic acid synthesis:

  • Thymidylate Synthase Inhibition : Many triazole derivatives have been documented to inhibit thymidylate synthase (TS), which is crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of similar triazole compounds:

  • Antiproliferative Studies : A series of triazole derivatives were synthesized and tested against various cancer cell lines, revealing that modifications in substituents significantly impacted their potency.
  • Phytotoxicity Assays : Research into the phytotoxic effects of triazoles indicated that certain derivatives could inhibit seed germination and root growth in plants, suggesting potential agrochemical applications .

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(3-fluoro-2-methylphenyl)-N-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using precursors like 3-fluoro-2-methylphenyl azide and a propargyl carboxamide derivative.
  • Step 2: Functionalization of the triazole with a 2-methoxyethylamine group via nucleophilic substitution or coupling reactions.
    Intermediates are characterized using TLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and MS for molecular weight verification .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in triazole ring formation for this compound?

Key variables include:

  • Catalyst choice: Copper(I) iodide vs. TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance regioselectivity toward the 1,4-disubstituted triazole isomer .
  • Solvent system: A DMF/H₂O mixture at 60°C improves solubility of aromatic azides and reduces side reactions.
  • Reaction monitoring: Real-time HPLC analysis helps identify optimal reaction termination points to maximize yield .

Basic: What analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., fluorine coupling in the 3-fluoro-2-methylphenyl group) and confirms substitution patterns.
  • HRMS : Validates the molecular formula (e.g., C₁₈H₂₁FN₄O₂).
  • HPLC-PDA : Assesses purity (>95% by area under the curve) and detects trace impurities from side reactions .

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